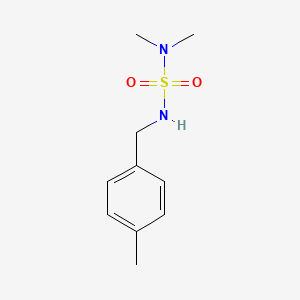![molecular formula C20H26N4O3 B5570852 8-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5570852.png)
8-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "8-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one" is a structurally complex molecule, likely of interest for its potential pharmacological activities. Such molecules often emerge from efforts to design new therapeutics with unique modes of action. Although specific research directly addressing this molecule was not found, related compounds have been synthesized and studied for various biological activities.
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step synthetic routes, including key strategies such as cyclization reactions, Michael addition, and the use of protecting groups to achieve the desired structural complexity. For example, Caroon et al. (1981) describe the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with varying substitutions, highlighting the synthetic strategies involved in constructing similar spirocyclic systems (Caroon et al., 1981).
Molecular Structure Analysis
Molecular structure analysis of such compounds often employs techniques like X-ray crystallography, NMR spectroscopy, and computational modeling to elucidate the arrangement of atoms within the molecule. These studies are crucial for understanding the conformational preferences of the molecule and predicting its interaction with biological targets. For instance, the molecular and crystal structures of related diazaspirocyclic compounds have been determined, providing insights into their three-dimensional conformation and potential reactivity (Quadrelli et al., 2011).
Applications De Recherche Scientifique
Synthesis and Antihypertensive Activity
The synthesis of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including derivatives like 8-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one, has been explored for their potential antihypertensive activity. These compounds were evaluated in spontaneous hypertensive rats, revealing that specific substitutions at the 4 position, such as with an ethyl group, enhanced activity. The study found that these compounds act as alpha-adrenergic blockers, with some showing a preference for alpha 1 or alpha 2 adrenoceptor antagonism. The compounds demonstrated the ability to lower blood pressure without significant orthostatic hypotension at therapeutic doses, indicating potential as antihypertensive agents (Caroon et al., 1981).
Tachykinin NK2 Receptor Antagonism
Another area of research involving 1-oxa-3,8-diazaspiro[4.5]decan-2-ones focuses on their role as non-peptide tachykinin NK2 receptor antagonists. Studies have synthesized and evaluated the tachykinin NK2 receptor affinities of these compounds, identifying potent antagonists effective in inhibiting NK2 receptor agonist-induced bronchoconstriction. This suggests their potential application in treating respiratory conditions, such as asthma, by targeting NK2 receptors to alleviate bronchoconstriction (Smith et al., 1995).
Mécanisme D'action
Propriétés
IUPAC Name |
8-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-2-18-21-17(22-27-18)14-23-12-9-20(10-13-23)15-24(19(25)26-20)11-8-16-6-4-3-5-7-16/h3-7H,2,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQBMKXRVWSZEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CN2CCC3(CC2)CN(C(=O)O3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5570774.png)
![2-methoxy-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B5570777.png)
![2-[2,5-dimethoxy-4-(methylthio)benzyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5570789.png)
![2,3,4-trimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5570790.png)

![1-(2-methoxyethyl)-4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperazine](/img/structure/B5570793.png)
![3-methoxy-1-{2-[4-(2-methoxyphenyl)piperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5570795.png)
![N-(5-methyl-2-pyridinyl)-6-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5570806.png)
![4-hydroxy-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5570810.png)



![4-{[(3-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5570838.png)
